BenchChemオンラインストアへようこそ!

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-60-9) is a synthetic small molecule belonging to the phthalimide-thiazole hybrid chemotype, characterized by three structural modules: a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety, a central acetamide linker, and a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl group. With a molecular formula of C21H17N3O3S and a molecular weight of 391.45 g/mol, this compound represents a specific substitution variant within the broader 2,4-disubstituted thiazole amide family that has demonstrated multi-target anticancer potential in published studies.

Molecular Formula C21H17N3O3S
Molecular Weight 391.45
CAS No. 476298-60-9
Cat. No. B2680986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS476298-60-9
Molecular FormulaC21H17N3O3S
Molecular Weight391.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
InChIInChI=1S/C21H17N3O3S/c1-12-7-8-14(13(2)9-12)17-11-28-21(22-17)23-18(25)10-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25)
InChIKeyBUQAPMUXBXCKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-60-9): Structural Classification, Physicochemical Identity, and Procurement Relevance


N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-60-9) is a synthetic small molecule belonging to the phthalimide-thiazole hybrid chemotype, characterized by three structural modules: a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety, a central acetamide linker, and a 4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl group . With a molecular formula of C21H17N3O3S and a molecular weight of 391.45 g/mol, this compound represents a specific substitution variant within the broader 2,4-disubstituted thiazole amide family that has demonstrated multi-target anticancer potential in published studies [1]. The phthalimide-thiazole scaffold has been independently validated as a productive starting point for antiproliferative drug discovery, with mechanistic engagement spanning elastase inhibition, EGFR modulation, and apoptosis induction [2][3].

Why N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Interchanged with Generic Phthalimide-Thiazole Analogs


Within the phthalimide-thiazole chemical space, even single-atom or single-substituent variations on the phenyl ring drive divergent target engagement profiles. The closest structurally characterized analog, GSK-3β inhibitor 11 (CAS 536731-65-4), differs solely by replacement of the 2,4-dimethylphenyl group with a 3-methoxyphenyl group, yet this substitution redirects biological activity from anticancer cytotoxicity toward GSK-3β kinase inhibition (IC50 = 10.02 μM) . Published structure-activity relationship (SAR) studies on phthalimido-thiazole series demonstrate that phenyl ring substitution governs not only potency magnitude (IC50 range spanning >100-fold, from 0.2 μM to >25 μM across series) but also selectivity index, target preference (elastase vs. EGFR vs. caspase-mediated apoptosis), and cell-line specificity [1][2]. Consequently, generic substitution with a different phenyl-substituted phthalimide-thiazole analog is not scientifically defensible without confirmatory re-assay under identical experimental conditions.

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Phenyl Ring Substitution Divergence from GSK-3β Inhibitor 11: Structural Basis for Redirected Target Engagement

The target compound and GSK-3β inhibitor 11 (CAS 536731-65-4) share an identical phthalimide-acetamide-thiazole core but diverge at a single substitution point: 2,4-dimethylphenyl (target) vs. 3-methoxyphenyl (comparator). The comparator is a confirmed GSK-3β inhibitor with IC50 = 10.02 μM . The 2,4-dimethyl substitution introduces increased lipophilicity (estimated ΔlogP ≈ +1.0–1.5 units relative to the 3-methoxy analog, which has ALogP = 2.426 ) and altered steric bulk at the thiazole 4-position. Published SAR across multiple phthalimide-thiazole series confirms that phenyl ring electronic and steric properties are the dominant determinants of both target selectivity and antiproliferative potency, with potency variations exceeding 100-fold depending solely on aryl substitution pattern [1][2]. No published GSK-3β inhibition data exist for the target compound; the 2,4-dimethylphenyl group is predicted to disfavor GSK-3β binding based on comparator SAR.

Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Antiproliferative Potency Benchmarking Against the Phthalimide-Thiazole Class: Evidence from Multi-Cell-Line Cytotoxicity Screening

Although no direct IC50 data are published for the target compound itself, the phthalimide-thiazole chemotype has been extensively characterized for antiproliferative activity across multiple human cancer cell lines. In the most comprehensive published series, eleven phthalimide-thiazole derivatives were evaluated via MTT assay against MDA-MB-468 (breast), PC-12 (neuroendocrine), and MCF-7 (breast) cells [1]. The most potent derivative (5b) achieved an IC50 of 0.2±0.01 μM against MCF-7, while compounds 5k and 5g achieved IC50 values of 0.6±0.04 μM (MDA-MB-468) and 0.43±0.06 μM (PC-12), respectively [1]. In an independent study, phthalimido-thiazoles containing dichloro-substituted phenyl rings showed IC50 values of 5.56–16.10 μM against MV4-11 (leukemia) and 6.69–10.41 μM against A549 (lung carcinoma) [2]. A third study confirmed phthalimide-thiazole antiproliferative activity against MV4-11 and A549 with IC50 values of 8.21–25.57 μM, and against MDA-MB-231 (triple-negative breast) and UMUC-3 (bladder) with IC50 values of 9.66 and 19.81 μM, respectively [3]. The target compound, bearing a 2,4-dimethylphenyl group—a substitution pattern associated with enhanced antiproliferative activity in related thiazole amide series —is positioned within the active pharmacophore space defined by this class evidence.

Cancer Pharmacology Cytotoxicity Screening Drug Discovery

EGFR Tyrosine Kinase and Elastase Dual-Target Modulation: Class-Validated Mechanism Differentiating from Single-Target Thiazole Amides

Phthalimide-thiazole hybrids have demonstrated a dual-target pharmacological profile—EGFR tyrosine kinase modulation coupled with human neutrophil elastase (HNE) inhibition—that is mechanistically distinct from simpler 2,4-disubstituted thiazole amides lacking the phthalimide moiety. In the dichloro-substituted phthalimide-thiazole series, lead compound 6f reduced EGFR tyrosine kinase levels in A549 lung carcinoma cells by approximately 31% relative to untreated controls, while compounds 6e and 6f inhibited elastase with IC50 values of approximately 32 μM (mixed mechanism) [1]. An independent phthalimide-thiazole series validated HNE inhibitory activity with IC50 values of 12.98–16.62 μM for the most active derivatives (4c, 4e, 4h) [2]. By contrast, structurally related 2,4-disubstituted thiazole amides without the phthalimide group—such as INH1 (CAS 313553-47-8, Hec1/Nek2 pathway inhibitor, GI50 = 10–21 μM in breast cancer lines ) and Nek2/Hec1-IN-1 (CAS 560103-80-2, IC50 range 1.1–3.4 μM across MDA-MB-231, HeLa, K562 )—operate through distinct mitotic checkpoint mechanisms. The phthalimide group thus confers a functionally differentiated polypharmacology that non-phthalimide thiazole amides cannot replicate.

EGFR Inhibition Elastase Inhibition Dual-Target Pharmacology Cancer Therapeutics

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Drug-Likeness Profile vs. Thiazole Amide Comparators

The target compound (MW 391.45, C21H17N3O3S) exhibits a distinct physicochemical profile compared to both its closest phthalimide analog (GSK-3β inhibitor 11, MW 393.42, C20H15N3O4S) and non-phthalimide 2,4-dimethylphenyl thiazole amides. The 2,4-dimethylphenyl substitution on the target compound (vs. 3-methoxyphenyl on the GSK-3β analog, which has a measured ALogP of 2.426 ) is predicted to increase logP by approximately 1.0–1.5 units, yielding an estimated logP of ~3.4–3.9 . This enhanced lipophilicity, combined with the phthalimide group's hydrogen bond acceptor capacity (3 carbonyl oxygens contributing to a total of 6 H-bond acceptors vs. 2–4 for non-phthalimide thiazole amides such as INH1, MW 308.40, C18H16N2OS ), creates a differentiated ADME profile. The phthalimide-thiazole scaffold also introduces an additional aromatic ring system absent in simpler thiazole amides, increasing topological polar surface area and molecular complexity. Published ADME profiling of phthalimide-thiazole derivatives confirms compliance with Lipinski's Rule of Five and predicts moderate to good gastrointestinal absorption [1]. The target compound's hydrogen bond donor count of 1 (the secondary amide NH) matches the class profile .

Physicochemical Properties Drug-Likeness ADME Prediction Lipophilicity

Apoptosis Induction via Intrinsic Pathway: Pro-Apoptotic Mechanism Differentiating Phthalimide-Thiazoles from Cytostatic Thiazole Amides

Phthalimide-thiazole hybrids induce cancer cell death through apoptosis rather than mere cytostasis, a mechanistic distinction verified by multiple orthogonal assays. In the published series, caspase-3 activity was significantly elevated in treated cancer cells, DNA fragmentation was confirmed by TUNEL assay, and RT-PCR analysis demonstrated upregulation of pro-apoptotic BAX and FAS with concomitant downregulation of anti-apoptotic BCL-2, confirming engagement of the intrinsic (mitochondrial) apoptotic pathway [1]. In the dichloro-substituted series, the lead compound 6e increased caspase 3/7 activity approximately 16-fold relative to control in A549 lung carcinoma cells [2]. By contrast, INH1 and its analogs (non-phthalimide 2,4-dimethylphenyl thiazole amides) induce transient mitotic arrest through Hec1/Nek2 pathway inhibition—a cytostatic mechanism that does not inherently trigger apoptosis . The phthalimide group thus converts the thiazole scaffold from a cytostatic agent into a pro-apoptotic one, a functional differentiation with direct implications for combination therapy strategies and resistance avoidance.

Apoptosis Caspase Activation BAX/BCL-2 Mechanism of Action

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Evidence-Based Application Scenarios for Research Procurement


Oncology Drug Discovery Screening: Multicell-Line Antiproliferative Profiling in Breast, Lung, and Leukemia Models

The target compound is optimally deployed in primary antiproliferative screening cascades against human cancer cell lines where phthalimide-thiazole class activity has been quantitatively validated. Based on class evidence, priority cell lines include MCF-7 (breast cancer, class-leading IC50 = 0.2 μM for analog 5b), MDA-MB-468 and MDA-MB-231 (triple-negative breast cancer, IC50 range 0.6–9.66 μM), A549 (lung carcinoma, IC50 range 6.69–10.41 μM), and MV4-11 (leukemia, IC50 range 5.56–16.10 μM) . Procurement for these screening programs is supported by the compound's 2,4-dimethylphenyl substitution, which independently correlates with enhanced cytotoxicity in thiazole amide chemotypes .

EGFR and Elastase Dual-Target Mechanistic Studies: Differentiating Phthalimide-Dependent Polypharmacology

The target compound is suitable for mechanistic studies investigating dual EGFR/elastase modulation, a pharmacological profile uniquely enabled by the phthalimide-thiazole scaffold. Published protocols include EGFR tyrosine kinase ELISA in A549 cells (31% reduction demonstrated for analog 6f), spectrofluorimetric human neutrophil elastase inhibition assays (IC50 ~32 μM for analogs 6e/6f), and caspase 3/7 activity measurements (16-fold activation for analog 6e) . These assays provide a validated experimental framework for characterizing the target compound's polypharmacology distinct from the Hec1/Nek2 mitotic pathway targeted by non-phthalimide thiazole amides such as INH1 .

Prostate Cancer AR Antagonism and Apoptosis Pathway Investigation

The structural relationship between the target compound and the 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione series—which demonstrated anti-prostate cancer activity with IC50 = 5.96±1.6 μM against LNCaP cells and suppression of androgen receptor (AR)-mediated transcription of PSA, TMPRSS2, c-myc, and cyclin D1 —positions the target compound as a candidate for prostate cancer-focused programs. Additionally, the class-validated intrinsic apoptosis pathway engagement (BAX upregulation, BCL-2 downregulation, caspase-3 activation) supports investigation in apoptosis-resistant cancer models where cytostatic agents have shown limited efficacy.

Structure-Activity Relationship (SAR) Expansion Around the 2,4-Dimethylphenyl Pharmacophore

The target compound serves as a strategic building block for SAR campaigns exploring the 2,4-dimethylphenyl-thiazole sub-series within the broader phthalimide-thiazole landscape. With the comparator GSK-3β inhibitor 11 (3-methoxyphenyl analog) demonstrating a defined kinase inhibition profile (GSK-3β IC50 = 10.02 μM) and the target compound's 2,4-dimethylphenyl group predicted to redirect target engagement toward anticancer pathways, systematic head-to-head profiling of these two compounds across a standardized multi-target panel would elucidate substitution-dependent selectivity switches. The 5-rotatable-bond framework and the synthetically accessible acetamide linker further support analog generation for medchem optimization programs.

Quote Request

Request a Quote for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.